Cas no 2678-54-8 (1,1-Diethoxyethene)

1,1-Diethoxyethene 化学的及び物理的性質
名前と識別子
-
- 1,1-Diethoxyethene
- 1,1-diethoxyethylene
- 1,1-diethoxyethane
- Ethene, 1,1-diethoxy-
- 1-ethoxy-ethenoxy-ethane
- Ethene,1,1-diethoxy
- Ketene diethylacetal
- Diethyl ketene acetal
- 2678-54-8
- FT-0650206
- SCHEMBL388497
- A818602
- J-521619
- 1,1diethoxyethylene
- AM9861
- 1,1-diethoxy-ethene
- Ketene, diethyl acetal
- 1,1-diethoxyethylene;1,1-Diethoxyethene
- Ketene diethyl acetal
- DTXSID50181292
- diethoxyethylene
- F87304
- SCHEMBL12115269
- AKOS015949588
- AS-57084
- VTGIVYVOVVQLRL-UHFFFAOYSA-N
- 1,1-diethoxyethylene;2-(1-ethoxypropoxy)ethen-1-one;Diethyl ketene acetal;Ethene, 1,1-diethoxy-
-
- MDL: MFCD00467747
- インチ: InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3
- InChIKey: VTGIVYVOVVQLRL-UHFFFAOYSA-N
- ほほえんだ: CCOC(=C)OCC
計算された属性
- せいみつぶんしりょう: 116.08400
- どういたいしつりょう: 116.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 60.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 0.87760 g/cm3 (25 ºC)
- ふってん: 126-127 ºC (760 Torr)
- フラッシュポイント: 7.0±19.4 ºC,
- 屈折率: 1.4132 (20 ºC)
- ようかいど: 溶出度(34 g/l)(25ºC)、
- PSA: 18.46000
- LogP: 1.53060
1,1-Diethoxyethene セキュリティ情報
1,1-Diethoxyethene 税関データ
- 税関コード:2911000000
- 税関データ:
中国税関コード:
2911000000概要:
他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1,1-Diethoxyethene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D602418-25g |
KETENE DIETHYL ACETAL |
2678-54-8 | 98% | 25g |
$1380 | 2024-06-05 | |
eNovation Chemicals LLC | D602418-50g |
KETENE DIETHYL ACETAL |
2678-54-8 | 98% | 50g |
$2280 | 2024-06-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5393-1g |
1,1-diethoxyethylene |
2678-54-8 | 92% | 1g |
¥119.0 | 2024-04-20 | |
eNovation Chemicals LLC | D602418-50g |
KETENE DIETHYL ACETAL |
2678-54-8 | 98% | 50g |
$2280 | 2025-02-21 | |
eNovation Chemicals LLC | D602418-10g |
KETENE DIETHYL ACETAL |
2678-54-8 | 98% | 10g |
$618 | 2025-02-28 | |
eNovation Chemicals LLC | D602418-5g |
KETENE DIETHYL ACETAL |
2678-54-8 | 98% | 5g |
$318 | 2023-09-04 | |
eNovation Chemicals LLC | D602418-10g |
KETENE DIETHYL ACETAL |
2678-54-8 | 98% | 10g |
$618 | 2024-06-05 | |
eNovation Chemicals LLC | D602418-25g |
KETENE DIETHYL ACETAL |
2678-54-8 | 98% | 25g |
$1380 | 2025-02-21 | |
eNovation Chemicals LLC | D602418-50g |
KETENE DIETHYL ACETAL |
2678-54-8 | 98% | 50g |
$2280 | 2025-02-28 | |
eNovation Chemicals LLC | D602418-100g |
KETENE DIETHYL ACETAL |
2678-54-8 | 98% | 100g |
$2980 | 2024-06-05 |
1,1-Diethoxyethene 関連文献
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1. Addition of 1,1-diethoxyethene to quinones: synthesis of acetylemodinDonald W. Cameron,Maxwell J. Crossley,Geoffrey I. Feutrill J. Chem. Soc. Chem. Commun. 1976 275b
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2. Intermediates in the 1:2-addition of 1,1-diethoxyethene to quinones: synthesis of deoxyerythrolaccinDonald W. Cameron,Maxwell J. Crossley,Geoffrey I. Feutrill,Peter G. Griffiths J. Chem. Soc. Chem. Commun. 1977 297
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3. Synthesis of [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines: important precursors to cyclobut-A derivativesBrian L. Booth,Paul R. Eastwood J. Chem. Soc. Perkin Trans. 1 1995 669
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Alberto Avenoza,Jesús H. Busto,Noelia Canal,José I. García,Gonzalo Jiménez-Osés,Jesús M. Peregrina,Marta Pérez-Fernández New J. Chem. 2007 31 224
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5. Theoretical study on the reaction between 4,6-dimethyl-1,2,3-triazine and enaminesPilar Prieto,Fernando P. Cossío,José Ramón Carrillo,Antonio de la Hoz,ángel Díaz-Ortiz,Andrés Moreno J. Chem. Soc. Perkin Trans. 2 2002 1257
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Luis R. Domingo,Patricia Pérez New J. Chem. 2022 46 294
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Ziying Zhang,Huabin Han,Lele Wang,Zhanwei Bu,Yan Xie,Qilin Wang Org. Biomol. Chem. 2021 19 3960
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Alberto Avenoza,Jesús H. Busto,Noelia Canal,Jesús M. Peregrina Chem. Commun. 2003 1376
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9. A comprehensive study of [2?+?2] cycloadditions and ene reactions of alkynyl chromium and tungsten carbene complexes with enol ethers and ketene acetals and of the stereochemistry of the electrocyclic ring opening of cyclobutenyl carbene complexesWilliam D. Wulff,Katherine L. Faron,Jing Su,James P. Springer,Arnold L. Rheingold J. Chem. Soc. Perkin Trans. 1 1999 197
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10. Reaction of ketenes. Part 18. Catalysed reactions between α-diazocarbonyl compounds and ketene acetalsM. Liliana Graziano,Rachele Scarpati J. Chem. Soc. Perkin Trans. 1 1985 289
1,1-Diethoxyetheneに関する追加情報
Professional Introduction to Compound with CAS No. 2678-54-8 and Product Name: 1,1-Diethoxyethene
1,1-Diethoxyethene, identified by the Chemical Abstracts Service Number (CAS No.) 2678-54-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a unique ethylene backbone with two ethoxy groups, has garnered attention due to its versatile reactivity and potential applications in synthetic chemistry and medicinal chemistry. The molecular structure of 1,1-Diethoxyethene consists of a central carbon atom double-bonded to another carbon, each of which is further substituted with an ethoxy group (-OCH₂CH₃). This configuration imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways.
The chemical behavior of 1,1-Diethoxyethene is largely influenced by the presence of its ethoxy substituents. These groups not only enhance the compound's solubility in polar solvents but also participate in nucleophilic substitution reactions, making it a useful building block for more complex molecules. In recent years, researchers have been exploring the utility of 1,1-Diethoxyethene in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory disorders. The compound's ability to undergo facile functionalization has opened new avenues for drug discovery.
One of the most compelling aspects of 1,1-Diethoxyethene is its role as a precursor in the synthesis of more complex heterocyclic compounds. Heterocycles are widely recognized for their pharmacological significance, with many drugs on the market containing heterocyclic moieties. The introduction of ethoxy groups into these structures can modulate their biological activity, making them more effective or selective in targeting specific receptors or enzymes. For instance, derivatives of 1,1-Diethoxyethene have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
Recent advancements in computational chemistry have further highlighted the importance of 1,1-Diethoxyethene in drug design. Molecular modeling studies have demonstrated that small modifications to its structure can significantly alter its binding affinity to biological targets. This has led to the development of novel computational tools that predict the efficacy of 1,1-Diethoxyethene derivatives before they are synthesized in the lab. Such innovations are accelerating the pace of drug discovery by reducing the time and resources required for experimental validation.
The industrial applications of 1,1-Diethoxyethene extend beyond pharmaceuticals. In materials science, this compound has been explored as a monomer for polymerization reactions. The resulting polymers exhibit unique properties such as thermal stability and chemical resistance, making them suitable for use in high-performance coatings and adhesives. Additionally, 1,1-Diethoxyethene has been utilized in the synthesis of specialty chemicals used in fragrances and flavors due to its ability to form stable esters and other functionalized derivatives.
In environmental chemistry, the study of 1,1-Diethoxyethene has provided insights into green chemistry principles. Researchers have developed catalytic systems that allow for the efficient conversion of this compound into other useful products with minimal waste generation. Such efforts align with global initiatives aimed at reducing the environmental impact of chemical manufacturing processes. The development of sustainable synthetic routes for 1,1-Diethoxyethene not only enhances its economic viability but also contributes to a more sustainable chemical industry.
The future prospects for 1,1-Diethoxyethene are promising, with ongoing research uncovering new applications and refining existing ones. As our understanding of its chemical properties continues to grow, so does its potential to contribute to advancements in medicine, materials science, and environmental technology. Collaborative efforts between academia and industry are essential to fully realize these opportunities and ensure that 1,1-Diethoxyethene remains at the forefront of scientific innovation.
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